molecular formula C18H20ClNO4 B5233647 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B5233647
M. Wt: 349.8 g/mol
InChI Key: WWSWYVNKELTZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in energy homeostasis, and its activation has been shown to have potential therapeutic benefits in various diseases, including diabetes, cancer, and neurodegenerative disorders.

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide activates AMPK by binding to its regulatory subunit, leading to conformational changes that enhance its activity. AMPK activation results in the inhibition of anabolic pathways and the activation of catabolic pathways, leading to increased energy production and glucose uptake.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been shown to have several biochemical and physiological effects, including increased glucose uptake, enhanced fatty acid oxidation, and reduced lipogenesis. It also has anti-inflammatory and neuroprotective effects and has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide is a potent and selective activator of AMPK and has been widely used in preclinical studies to investigate the role of AMPK in various diseases. However, its use in clinical trials is limited by its poor pharmacokinetic properties, including low oral bioavailability and rapid clearance.

Future Directions

Several future directions for the research and development of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide are possible. These include the identification of more potent and selective AMPK activators with improved pharmacokinetic properties, the investigation of the role of AMPK in other diseases, and the development of combination therapies that target multiple pathways involved in disease pathogenesis. Additionally, the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide in combination with other drugs or therapies may enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide involves several steps, including the reaction of 4-chloro-3,5-dimethylphenol with 2,4-dimethoxybenzaldehyde to form 2-(4-chloro-3,5-dimethylphenoxy)benzaldehyde. This intermediate is then reacted with N-(2-bromoethyl)acetamide in the presence of a base to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-bromoethyl)acetamide. Finally, the bromine atom is replaced with a methoxy group using sodium methoxide to obtain 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied in various preclinical models, including cell-based assays, animal models, and human clinical trials. Its potential therapeutic benefits have been demonstrated in several diseases, including diabetes, cancer, and neurodegenerative disorders.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-11-7-14(8-12(2)18(11)19)24-10-17(21)20-15-6-5-13(22-3)9-16(15)23-4/h5-9H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWYVNKELTZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

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